6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13787437
InChI: InChI=1S/C9H8N2O2/c1-13-8-4-6(5-12)7-2-3-10-9(7)11-8/h2-5H,1H3,(H,10,11)
SMILES: COC1=NC2=C(C=CN2)C(=C1)C=O
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

CAS No.:

Cat. No.: VC13787437

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde -

Specification

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Standard InChI InChI=1S/C9H8N2O2/c1-13-8-4-6(5-12)7-2-3-10-9(7)11-8/h2-5H,1H3,(H,10,11)
Standard InChI Key QEQFMDOMOZRBHK-UHFFFAOYSA-N
SMILES COC1=NC2=C(C=CN2)C(=C1)C=O
Canonical SMILES COC1=NC2=C(C=CN2)C(=C1)C=O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound belongs to the pyrrolo[2,3-b]pyridine family, featuring a bicyclic system with a five-membered pyrrole ring fused to a six-membered pyridine ring. The methoxy group (-OCH₃) at position 6 and the aldehyde (-CHO) at position 4 introduce electronic and steric modifications critical for interactions in biological systems .

Molecular Data

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol
SMILESCOC1=NC2=C(C=CN2)C(=C1)C=O
InChIKeyQEQFMDOMOZRBHK-UHFFFAOYSA-N
CAS Registry Number1190315-42-4

The aldehyde group’s electrophilic nature facilitates nucleophilic additions, making the compound a valuable intermediate in organic synthesis .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit protocols for 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde are scarce, analogous compounds suggest multi-step strategies:

  • Core Formation: Cyclocondensation of appropriately substituted amines and carbonyl precursors under acidic or basic conditions.

  • Functionalization:

    • Methoxylation via nucleophilic aromatic substitution or Ullmann-type coupling.

    • Aldehyde introduction through Vilsmeier-Haack formylation or oxidation of primary alcohols .

Reactivity Profile

The aldehyde at position 4 participates in:

  • Schiff base formation with amines, enabling bioconjugation.

  • Nucleophilic additions (e.g., Grignard reactions) to generate secondary alcohols.

  • Oxidation/Reduction to carboxylic acids or primary alcohols, respectively .

ParameterDetailsSource
Skin IrritationCauses irritation; use nitrile gloves
Eye ExposureRinse immediately with water for 15 minutes
Respiratory HazardsMay cause irritation; use fume hoods

Related Compounds and Derivatives

Chlorinated Analog

3-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 1190315-34-4) differs by a chlorine atom at position 3, increasing molecular weight to 210.62 g/mol. This substitution enhances electrophilicity, potentially improving target binding .

Structural Comparisons

CompoundMolecular WeightKey SubstituentBioactivity
6-Methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde176.17-CHO at C4FGFR inhibition (predicted)
3-Iodo derivative274.06-I at C3Enhanced kinase selectivity

Applications in Drug Discovery

Lead Optimization

The aldehyde group serves as a handle for:

  • Fragment-Based Drug Design: Linking pharmacophores to improve potency.

  • PROTAC Development: Enabling E3 ligase recruitment for targeted protein degradation .

Case Study: FGFR Inhibitors

A 2024 study demonstrated that pyrrolo[2,3-b]pyridine aldehydes form covalent adducts with FGFR1, achieving >80% kinase inhibition at 1 µM .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator